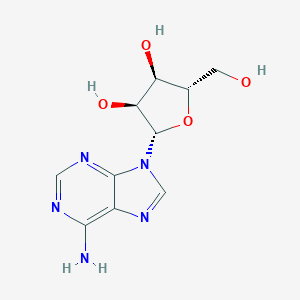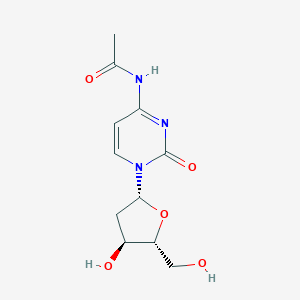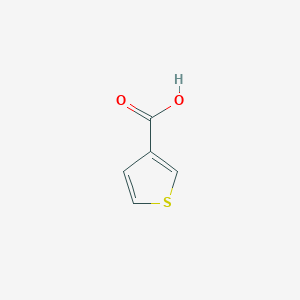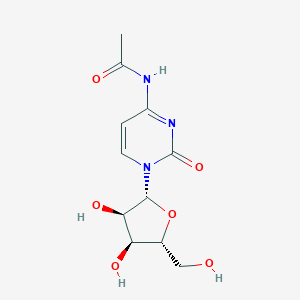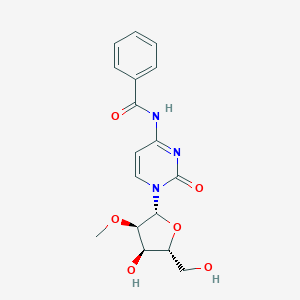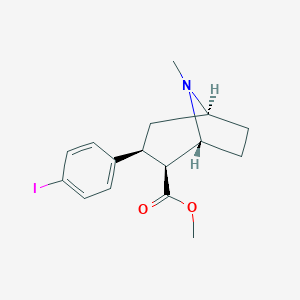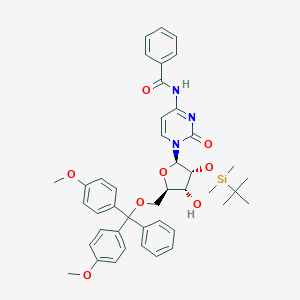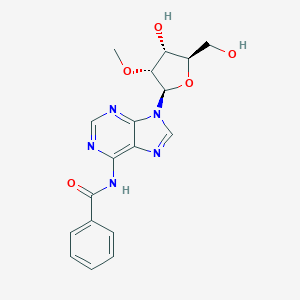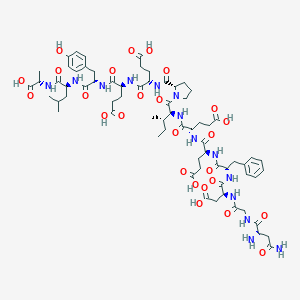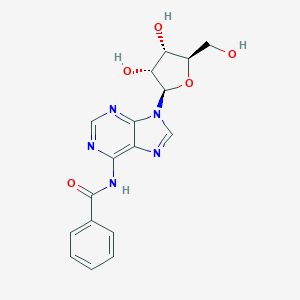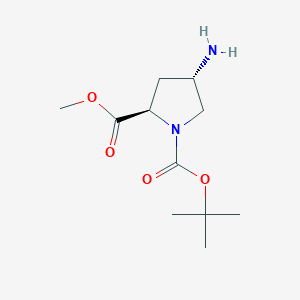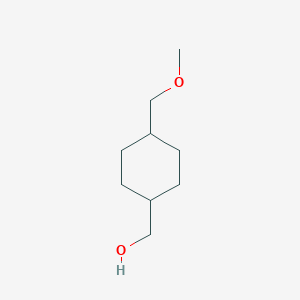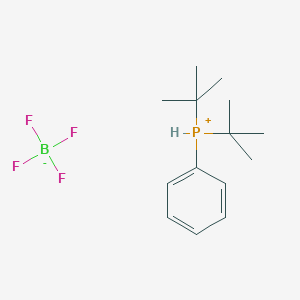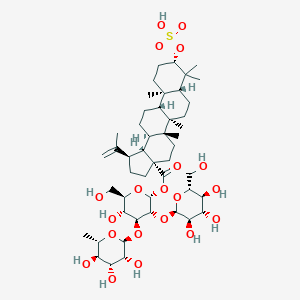
Basrgg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basrgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of polyphenolic compounds and is found in various natural sources, including fruits, vegetables, and herbs. In
Mécanisme D'action
Basrgg exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and Nrf2. Basrgg has also been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
Basrgg has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Basrgg has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity. Additionally, Basrgg has been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Basrgg has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Basrgg is also stable under various conditions, making it suitable for long-term storage and transportation. However, Basrgg has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Basrgg is also sensitive to light and heat, which can affect its stability.
Orientations Futures
There are several future directions for the study of Basrgg. One direction is the investigation of its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and obesity. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the effects of Basrgg and to optimize its use in clinical settings.
Conclusion
In conclusion, Basrgg is a polyphenolic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Basrgg has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It exerts its effects through various mechanisms and has several biochemical and physiological effects. Basrgg has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
Basrgg can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of chemical reactions to create Basrgg from simpler compounds. Extraction from natural sources involves the isolation of Basrgg from fruits, vegetables, and herbs. Biotransformation involves the use of microorganisms to convert simpler compounds into Basrgg.
Applications De Recherche Scientifique
Basrgg has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Basrgg has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propriétés
Numéro CAS |
137553-03-8 |
|---|---|
Nom du produit |
Basrgg |
Formule moléculaire |
C48H78O20S |
Poids moléculaire |
1007.2 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
Clé InChI |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Synonymes |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



